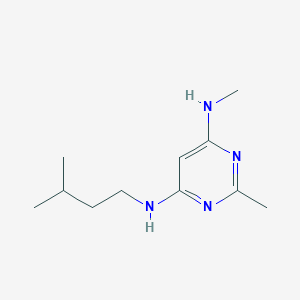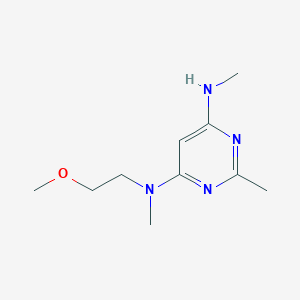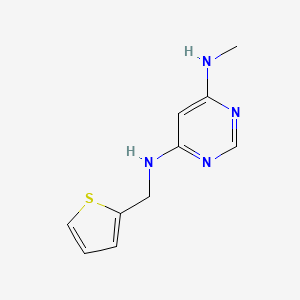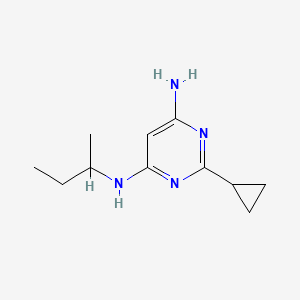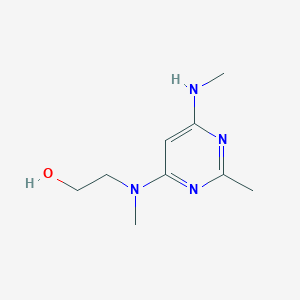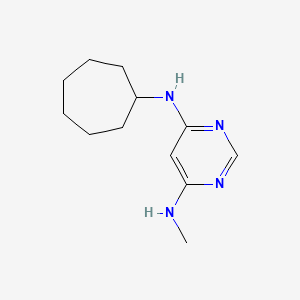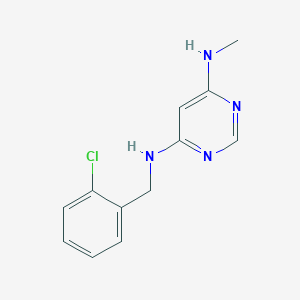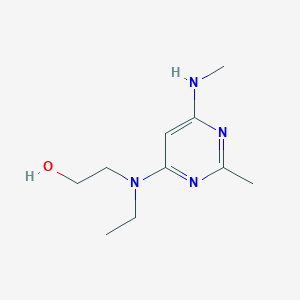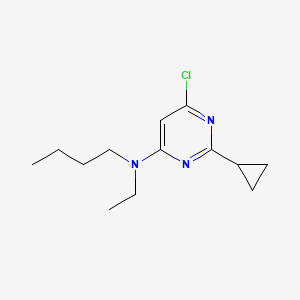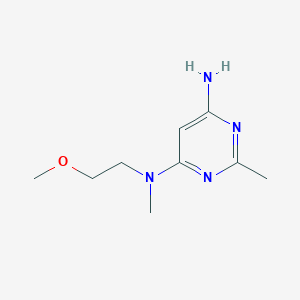
3-Chlor-1-methyl-1H-1,2,4-triazol-5-carbonsäure
Übersicht
Beschreibung
“3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid” is a chemical compound. Its molecular formula is C3H4ClN3 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid” can be represented by the SMILES string ClC1=NN(C)C=N1 .
Chemical Reactions Analysis
The compound can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .
Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 103.510 . The InChI key is SPABSISQYPJJLD-UHFFFAOYSA-N .
Wirkmechanismus
The mechanism of action of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is not yet fully understood. However, it is believed that 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid acts as an inhibitor of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It is thought that 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid binds to the active site of the enzyme and prevents it from catalyzing the phosphorylation of tyrosine residues on target proteins. This inhibition of tyrosine kinase activity leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid are not yet fully understood. However, it is believed that 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid can affect the activity of certain enzymes, such as tyrosine kinase. It is also believed to have an inhibitory effect on the growth and proliferation of cancer cells. In addition, 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid has been shown to have a protective effect against oxidative stress, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time. However, there are some limitations to using 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is difficult to control the concentration of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid in a reaction, which can lead to inconsistent results.
Zukünftige Richtungen
There are several possible future directions for research on 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid. One possible direction is to further explore its potential as an inhibitor of tyrosine kinase. Another possible direction is to investigate its potential as a drug delivery system. Additionally, further research could be done to explore its potential as an antioxidant and to determine its biochemical and physiological effects. Finally, further research could be done to develop new methods for synthesizing 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und antifungale Anwendungen
Der 1,2,4-Triazol-Kern, einschließlich Derivaten wie 3-Chlor-1-methyl-1H-1,2,4-triazol-5-carbonsäure, wurde als signifikant antibakteriell und antifungal identifiziert . Diese Verbindungen können zur Entwicklung neuer Medikamente verwendet werden, die gegen resistente Bakterien- und Pilzstämme kämpfen und das wachsende Problem der Antibiotikaresistenz angehen.
Antikrebs- und Antitumoraktivitäten
Forschungen haben gezeigt, dass 1,2,4-Triazolderivate vielversprechende Antikrebs- und Antitumoreigenschaften aufweisen . Dies macht sie wertvoll für die pharmazeutische Forschung nach neuen Chemotherapeutika, die möglicherweise verschiedene Krebsformen effektiver bekämpfen könnten.
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von 1,2,4-Triazolderivaten machen sie zu Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente . Diese könnten alternative Behandlungen für Erkrankungen wie Arthritis bieten, bei denen Entzündungen ein zentrales Anliegen sind.
Antiepileptische Aktivitäten
1,2,4-Triazolderivate wurden auf ihre antiepileptischen Aktivitäten untersucht, die zu neuen Behandlungen für Epilepsie und andere Krampfanfälle führen könnten .
Antivirale Aktivitäten
Angesichts des anhaltenden Bedarfs an wirksamen antiviralen Medikamenten werden 1,2,4-Triazolderivate, darunter this compound, auf ihre antiviralen Eigenschaften untersucht . Diese Forschung ist besonders angesichts globaler Pandemien von entscheidender Bedeutung.
Antituberkulose-Aktivitäten
Der Kampf gegen Tuberkulose (TB) profitiert von den antituberkulösen Aktivitäten, die in 1,2,4-Triazolderivaten gefunden werden, die zu wirksameren Behandlungen für TB führen könnten .
Antioxidative Aktivitäten
Da Antioxidantien eine wichtige Rolle beim Schutz des Körpers vor oxidativem Stress spielen, werden 1,2,4-Triazolderivate auf ihre antioxidativen Aktivitäten untersucht . Dies könnte Auswirkungen auf Krankheiten haben, bei denen oxidativer Stress eine Rolle spielt, wie z. B. neurodegenerative Erkrankungen.
Landwirtschaftliche Anwendungen
In der Landwirtschaft werden 1,2,4-Triazolderivate verwendet, um Verbindungen mit pestiziden Eigenschaften zu erzeugen . Diese Verbindungen können dazu beitragen, neue Pestizide zu entwickeln, die effektiver und möglicherweise weniger schädlich für die Umwelt sind.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUYZQVFWRPREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


